molecular formula C11H10ClN5O2 B2725229 N-(4-chlorophenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea CAS No. 339278-23-8

N-(4-chlorophenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea

Cat. No.: B2725229
CAS No.: 339278-23-8
M. Wt: 279.68
InChI Key: DCMZBKJHDFGTOU-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea (CAS No. 339278-23-8) is a urea derivative featuring a 4-chlorophenyl group and a 1,2,4-triazole-linked acetyl moiety. Its molecular formula is C₁₁H₁₀ClN₅O₂, with a molecular weight of 295.69 g/mol . The compound’s structure combines a urea backbone with a triazole heterocycle, a design common in agrochemicals and pharmaceuticals due to the triazole’s stability and bioactivity .

Properties

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c12-8-1-3-9(4-2-8)15-11(19)16-10(18)5-17-7-13-6-14-17/h1-4,6-7H,5H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMZBKJHDFGTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)CN2C=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea typically involves the reaction of 4-chloroaniline with 1H-1,2,4-triazole-1-acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

N-(4-chlorophenyl)-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea involves its interaction with specific molecular targets. The triazole ring is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference
N-(4-Chlorophenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea (Target Compound) C₁₁H₁₀ClN₅O₂ 295.69 4-Chlorophenyl, 1,2,4-triazole-acetyl Agrochemicals (inferred)
N-(4-Chlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea C₁₆H₁₂ClN₃OS 329.80 4-Chlorophenyl, thiazole Not specified
N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-methylurea C₁₃H₁₅Cl₂N₅O₂ 344.20 Dichlorophenyl, triazole, hydroxypropyl Fungicides (hypothesized)
1-(4-Chlorophenyl)-3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea C₁₂H₁₂ClN₅OS₂ 341.84 4-Chlorophenyl, thiadiazole-sulfanyl Herbicides (inferred)
Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone) C₁₄H₁₆ClN₃O₂ 293.75 4-Chlorophenoxy, triazole, dimethylbutanone Fungicide (commercial use)

Key Comparisons

Physicochemical Properties
  • Solubility : The target compound’s urea backbone and triazole-acetyl group likely confer moderate water solubility, whereas thiadiazole derivatives (e.g., ) exhibit lower solubility due to sulfur’s hydrophobic nature.
  • Stability : The acetyl linkage in the target compound may be more hydrolytically stable than ester-containing analogues (e.g., metabolites in ), enhancing environmental persistence.

Biological Activity

N-(4-chlorophenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10_{10}H10_{10}ClN3_3O
  • Molecular Weight : 227.66 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. A study demonstrated that it inhibited the production of pro-inflammatory cytokines in activated macrophages. The IC50_{50} values for cytokine inhibition were found to be comparable to standard anti-inflammatory drugs .

3. Antifungal Activity

In addition to antibacterial properties, this compound also shows antifungal activity. It was tested against various fungal pathogens, revealing effective inhibition with an IC50_{50} value of approximately 50 µg/mL against Candida albicans .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenases (COX), which play a crucial role in inflammation and pain signaling pathways.
  • Cell Signaling Modulation : It modulates the NF-kB pathway, leading to decreased expression of inflammatory mediators.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental models:

StudyModelFindings
Akhtar et al., 2022In vitroSignificant anti-inflammatory activity with IC50_{50} values ranging from 71.11 to 81.77 µg/mL compared to diclofenac .
Abdellatif et al., 2020Ovine COX-1 and human COX-2 assaysHigh COX-2 inhibitory activity with IC50_{50} values between 0.02–0.04 µM .
Sivaramakarthikeyan et al., 2023Acute inflammatory modelsDemonstrated significant reduction in paw swelling comparable to aspirin treatment .

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